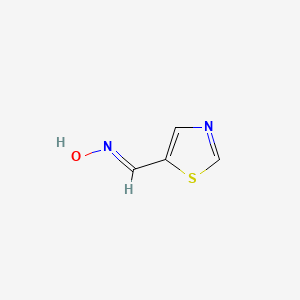

1,3-Thiazole-5-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Thiazole-5-carbaldehyde oxime is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .

Synthesis Analysis

Thiazoles can be synthesized through various methods. One such method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to provide thiazoles .

Molecular Structure Analysis

The molecular formula of 1,3-Thiazole-5-carbaldehyde oxime is C19H12Cl3N3OS . The molecular weight is 436.74 . The structure of thiazole is planar, characterized by significant pi-electron delocalization, and has some degree of aromaticity .

Chemical Reactions Analysis

Thiazoles are characterized by their reactivity due to the aromaticity of the ring. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Wissenschaftliche Forschungsanwendungen

1,3-Thiazole-5-carbaldehyde oxime can be chemically transformed into different derivatives with potential applications in various fields. For example, it can undergo dehydration to form nitriles, which are further converted into oxadiazoles, and react with different agents to form chlorothiazole-carbonitriles and acetoxythiazole-carbonitriles. These transformations suggest applications in organic synthesis and possibly in drug development (Borthwick et al., 1973).

The compound has been used in the study of reactions with electrophilic alkenes/alkynes, contributing to the understanding of the formation of isoxazolidines and the generation of nitrones from O-H oximes. This research is significant in the field of organic chemistry, especially in the synthesis of heterocyclic compounds (Malamidou-Xenikaki et al., 1997).

Its derivatives have been synthesized and evaluated for anticancer and antiviral activities. Specific derivatives demonstrated significant activity against leukemia and viruses like the Epstein-Barr virus and Hepatitis C, indicating its potential in pharmaceutical research (Lozynskyi et al., 2016).

Thiophene derivatives, including those related to 1,3-Thiazole-5-carbaldehyde oxime, have been studied as corrosion inhibitors for aluminum alloy in acidic medium. This suggests applications in materials science, particularly in corrosion prevention (Arrousse et al., 2022).

Wirkmechanismus

While specific information on the mechanism of action of 1,3-Thiazole-5-carbaldehyde oxime was not found, it’s worth noting that thiazole derivatives have been found to have a wide range of biological activities. For instance, CITCO, a cell-permeable imidazothiazole compound that acts as a CAR agonist, has been found to bind directly to the human pregnane X receptor (hPXR) ligand-binding domain to activate hPXR .

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives have been implicated in various diseases related to homeostatic perturbations, such as inflammatory bowel disorders, diabetes, and certain cancers . The potential for future PXR and CAR modulators in the clinic has been strengthened by new signaling mechanisms and tools to dissect the complex PXR and CAR biology .

Eigenschaften

IUPAC Name |

(NE)-N-(1,3-thiazol-5-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-6-2-4-1-5-3-8-4/h1-3,7H/b6-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLFWCLYZJUCIW-QHHAFSJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=N1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazole-5-carbaldehyde oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-4-hydroxy-2-methyl-6-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1168218.png)